Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its significant applications in organic synthesis and pharmaceutical chemistry due to its unique structural properties and biological activities. The compound's IUPAC name is imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride, and its CAS number is 1198283-55-4. Its molecular formula is with a molecular weight of 198.60 g/mol .
The synthesis of imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride typically involves several synthetic routes, including:
In industrial settings, large-scale production may utilize batch or continuous flow processes. These methods are optimized to enhance yield and purity, employing automated systems for precise control over reaction parameters such as temperature and pressure .
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride features a bicyclic structure where a pyridine ring is fused with an imidazole ring. The compound can be represented by the following structural data:
C1=CC2=NC=CN2C(=C1)C(=O)O.Cl
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-3-7-9-4-5-10(6)7;/h1-5H,(H,11,12);1H
This structure contributes to its reactivity and interaction with biological targets.
The compound's structural integrity has been confirmed through techniques such as single-crystal X-ray diffraction, which provides insights into its conformation and packing in the solid state .
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride participates in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacological profiles.
The mechanism of action for imidazo[1,2-a]pyridine derivatives often involves interaction with specific biological targets. For instance:
Data from studies indicate varying degrees of inhibition potency among different derivatives, with some showing IC50 values as low as 79 µM against acetylcholinesterase .
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is typically a crystalline solid. Its solubility varies depending on the solvent system used.
Key chemical properties include:
Relevant safety data indicates that it can cause skin and eye irritation upon contact, necessitating proper handling precautions .
Imidazo[1,2-a]pyridine derivatives have significant scientific applications:
Recent studies highlight their potential as anti-TB agents and their role in developing new therapeutic strategies against resistant bacterial strains .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: